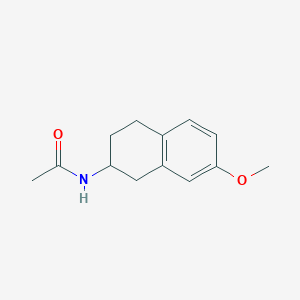

7-Methoxy-2-acetamido-tetralin

Descripción general

Descripción

7-Methoxy-2-acetamido-tetralin is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

7-Methoxy-2-acetamido-tetralin is a derivative of tetralin, characterized by the presence of a methoxy group and an acetamido side chain. The molecular formula for this compound is C12H15NO2, and its structure allows for interactions with various biological targets, particularly neurotransmitter receptors.

Pharmacological Applications

1. Neuropharmacology

- Dopamine Receptor Modulation : this compound acts as a partial agonist at dopamine D2 and D3 receptors. This property positions it as a potential candidate for treating neurological disorders such as Parkinson's disease and schizophrenia by modulating dopamine levels in the brain .

- Melatonin Receptor Activity : The compound also exhibits activity at melatonin receptors, suggesting potential applications in sleep disorders. Its structural characteristics enable it to influence sleep architecture by promoting non-rapid eye movement (NREM) sleep .

2. Anticancer Activity

- In Vitro Studies : Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells while exhibiting minimal toxicity to normal cells .

- Mechanism of Action : The anticancer effects are hypothesized to involve interference with cell cycle progression and induction of oxidative stress within cancer cells .

Table 1: Summary of Biological Activities

Case Study Highlights

Case Study on Cancer Treatment

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, highlighting its therapeutic potential .

Case Study on Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains, indicating potential use as an antimicrobial agent .

Propiedades

Fórmula molecular |

C13H17NO2 |

|---|---|

Peso molecular |

219.28 g/mol |

Nombre IUPAC |

N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |

InChI |

InChI=1S/C13H17NO2/c1-9(15)14-12-5-3-10-4-6-13(16-2)8-11(10)7-12/h4,6,8,12H,3,5,7H2,1-2H3,(H,14,15) |

Clave InChI |

YLSJLYYBVHQMEQ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1CCC2=C(C1)C=C(C=C2)OC |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.